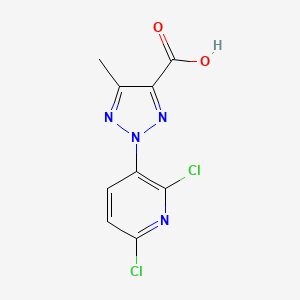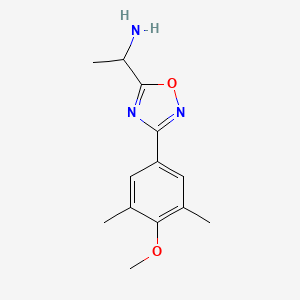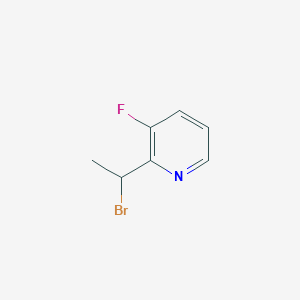
2-(1-Bromoethyl)-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromoethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with a bromoethyl group at the second position and a fluorine atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-3-fluoropyridine typically involves the halogenation of a suitable pyridine derivative. One common method is the bromination of 3-fluoropyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromoethyl)-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to ketones or alkanes.
Applications De Recherche Scientifique
2-(1-Bromoethyl)-3-fluoropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(1-Bromoethyl)-3-fluoropyridine depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-fluoropyridine: Lacks the ethyl group, making it less versatile in certain synthetic applications.
2-(1-Chloroethyl)-3-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
2-(1-Bromoethyl)-4-fluoropyridine: Fluorine atom is at a different position, affecting its chemical properties and reactivity.
Uniqueness
2-(1-Bromoethyl)-3-fluoropyridine is unique due to the specific positioning of the bromoethyl and fluorine groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
1372891-53-6 |
|---|---|
Formule moléculaire |
C7H7BrFN |
Poids moléculaire |
204.04 g/mol |
Nom IUPAC |
2-(1-bromoethyl)-3-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,1H3 |
Clé InChI |
RHORIPVIIQCCII-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC=N1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




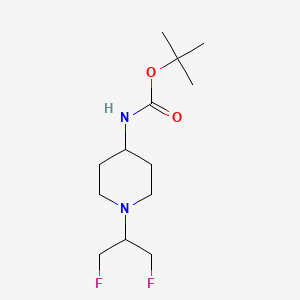
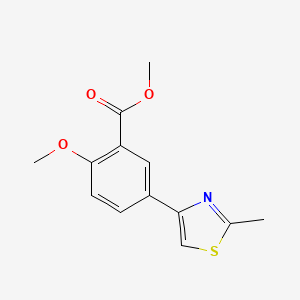
![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)
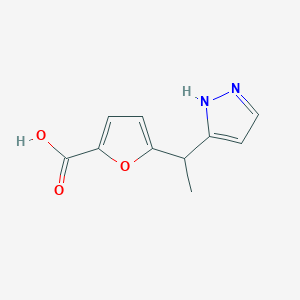

![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
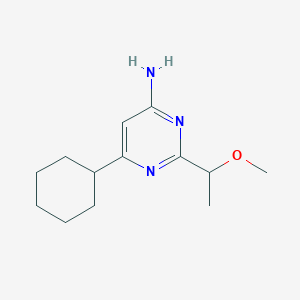
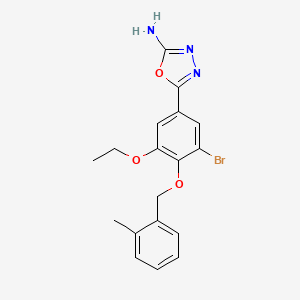
![1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine](/img/structure/B11790447.png)

